molecular formula C19H13F3N4S B2405117 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole CAS No. 710288-66-7

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole

Cat. No.: B2405117
CAS No.: 710288-66-7
M. Wt: 386.4
InChI Key: XSSBKUBNXXUPAY-UHFFFAOYSA-N
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Description

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring. The presence of a trifluoromethyl group and a phenyl group on the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzimidazole core is synthesized separately and then coupled with the pyrimidine derivative through a sulfanylmethyl linkage. The reaction conditions often involve the use of strong bases, such as potassium hydroxide, and organic solvents like ethanol, under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
  • **5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
  • **4-(2-PYRIDIN-3-YL-6-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDIN-4-YL)MORPHOLINE

Uniqueness

Compared to similar compounds, 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and a trifluoromethyl-substituted pyrimidine ring. This structure imparts enhanced chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4S/c20-19(21,22)16-10-15(12-6-2-1-3-7-12)25-18(26-16)27-11-17-23-13-8-4-5-9-14(13)24-17/h1-10H,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBKUBNXXUPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC4=CC=CC=C4N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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